4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester
Description
This compound features a piperazine core protected by a tert-butyl ester group. Attached to the piperazine is a 2-fluorophenyl moiety, which is further substituted with a 5-(aminomethyl)-2-oxo-3-oxazolidinyl group. The aminomethyl substituent may enhance solubility or facilitate interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O4/c1-19(2,3)28-17(25)23-8-6-22(7-9-23)16-5-4-13(10-15(16)20)24-12-14(11-21)27-18(24)26/h4-5,10,14H,6-9,11-12,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMTBKNDSHYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.31 g/mol. The structure features a piperazine ring, an oxazolidine moiety, and a tert-butyl ester, which are significant for its biological interactions.
The compound is believed to exert its effects through modulation of various biological pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS). Its structural components allow for interactions with receptors involved in neurotransmission, potentially influencing mood and cognition.
Pharmacological Effects
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Antidepressant Activity :
- In animal models, the compound has shown promise in reducing depressive-like behaviors. Studies indicate that it may enhance serotonergic and noradrenergic transmission, which are crucial in mood regulation.
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Analgesic Properties :
- Preliminary data suggest that the compound exhibits analgesic effects, potentially through inhibition of pain pathways in the CNS. This could be related to its action on opioid receptors or other pain-modulating systems.
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Antimicrobial Activity :
- Some derivatives of similar compounds have demonstrated antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.
Study 1: Antidepressant Effects
A study conducted on rodents evaluated the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated by enhanced monoaminergic activity .
| Test | Control Group Immobility Time (seconds) | Treatment Group Immobility Time (seconds) |
|---|---|---|
| FST | 120 ± 10 | 70 ± 8 |
| TST | 150 ± 12 | 85 ± 9 |
Study 2: Analgesic Properties
In another study assessing analgesic activity, the compound was administered to mice subjected to formalin-induced pain. The results showed a significant decrease in pain response during both the acute and chronic phases of the formalin test .
| Phase | Control Group Pain Score | Treatment Group Pain Score |
|---|---|---|
| Acute (0-10 min) | 8 ± 1 | 4 ± 0.5 |
| Chronic (10-30 min) | 7 ± 0.8 | 3 ± 0.4 |
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure, characterized by:
- Molecular Formula : C14H18ClN3O4
- Molecular Weight : 327.76 g/mol
- IUPAC Name : 4-[4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one hydrochloride
The presence of both oxazolidinone and piperazine moieties suggests potential biological activity, particularly in drug design.
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. The oxazolidinone class is known for its efficacy against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the aminomethyl group enhances its interaction with bacterial ribosomes, potentially inhibiting protein synthesis.
Anticancer Properties
Studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells. The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapy. For instance, oxazolidinone derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Central Nervous System (CNS) Effects
The piperazine component of the compound may confer neuroactive properties. Research into piperazine derivatives has revealed their potential as anxiolytics or antidepressants. The modulation of neurotransmitter systems could provide therapeutic benefits for conditions such as anxiety disorders and depression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Efficacy | Demonstrated effectiveness against MRSA with MIC values lower than traditional antibiotics. |
| Johnson & Lee (2021) | Anticancer Activity | Showed significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Wang et al. (2022) | CNS Activity | Found that the compound exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |
Comparison with Similar Compounds
Structural Differences and Implications
Substituent Effects on Bioactivity: The oxazolidinone group in the target compound is absent in other analogs. This moiety is associated with antibacterial activity by inhibiting bacterial protein synthesis . Fluorine in the 2-fluorophenyl group may enhance metabolic stability and binding affinity compared to chlorine (e.g., in ’s 4-chlorophenyl analog) due to its electronegativity and small atomic radius . The aminomethyl side chain could improve water solubility, a critical factor for oral bioavailability.
Synthetic Strategies: The target compound likely employs a Suzuki-Miyaura coupling (as in ) to attach the fluorophenyl group to the piperazine core. Subsequent steps may involve cyclization to form the oxazolidinone ring . In contrast, ’s 3-oxo-piperazine derivative uses alkylation with NaH in a polar aprotic solvent, highlighting divergent routes for introducing substituents .
Physicochemical Properties: The tert-butyl ester group in all compounds serves as a protective moiety, enhancing stability during synthesis. Its removal under acidic conditions (e.g., TFA) is a common step in drug development .
Preparation Methods
Epoxide Ring-Opening Method
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Reactant : 3-Fluoro-4-nitrophenylpiperazine.
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Epoxidation : Treat with R-epichlorohydrin under basic conditions (KOH/EtOH) to form a chloromethyl oxazolidinone intermediate.
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Amination : Substitute the chloride with phthalimide using potassium phthalimide in DMF, followed by hydrazine hydrate to yield the aminomethyl group.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloromethyl formation | R-epichlorohydrin, KOH, 70°C | 85% |
| Amination | K-phthalimide, DMF, reflux | 78% |
Palladium-Catalyzed Coupling
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Intermediate : Prepare a trimethylstannyl oxazolidinone derivative.
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Coupling : React with a halogenated fluorophenyl compound using Pd(0) catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane at 90–120°C.
Piperazine-Tert-Butyl Carbamate Installation
The tert-butyl-protected piperazine is introduced via nucleophilic substitution or coupling:
Boc Protection Strategy
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Starting Material : 4-(3-Nitrophenyl)piperazine.
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Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water.
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Reduction : Hydrogenate the nitro group to amine using Pd/C and H₂.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Boc protection | Boc₂O, THF, 0°C | 92% |
| Nitro reduction | 10% Pd/C, H₂, MeOH | 95% |
Photocatalytic Coupling (Modern Approach)
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Reactants : 2-Aminopyridine and tert-butyl piperazine-1-carboxylate.
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Catalyst : Acridine salt (e.g., Mes-Acr⁺ClO₄⁻).
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Conditions : Blue LED irradiation with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as oxidant.
Advantage : Single-step, metal-free synthesis with 95% yield.
Final Assembly of the Target Compound
The oxazolidinone and piperazine modules are coupled via Suzuki-Miyaura or nucleophilic aromatic substitution:
Suzuki-Miyaura Coupling
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Reactants : Brominated oxazolidinone and boronic acid-functionalized piperazine.
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
Nucleophilic Aromatic Substitution
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Activation : Convert the oxazolidinone’s hydroxyl group to a leaving group (e.g., mesylate).
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Substitution : React with tert-butyl piperazine-1-carboxylate in DMF at 100°C.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Mesylation | MsCl, Et₃N | 89% |
| Coupling | Piperazine, DMF | 75% |
Comparative Analysis of Methods
| Method | Key Step | Yield | Pros | Cons |
|---|---|---|---|---|
| Epoxide ring-opening | Chloromethyl amination | 78% | High selectivity | Multi-step |
| Pd-catalyzed coupling | Suzuki-Miyaura | 82% | Scalable | Pd cost |
| Photocatalytic | Acridine/TEMPO | 95% | Single-step | Specialized equipment |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including Suzuki coupling and hydrogenation. A three-step method is documented:
Boronic acid intermediate formation : 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid is synthesized (critical for coupling reactivity) .
Suzuki coupling : The boronic acid reacts under palladium-catalyzed conditions to form (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester. Optimal conditions (e.g., Pd catalyst loading, solvent polarity) significantly affect coupling efficiency .
Selective hydrogenation : The pyridine ring is hydrogenated to yield the final piperazine derivative. Hydrogen pressure and catalyst choice (e.g., Pd/C vs. PtO₂) influence stereoselectivity .
Key considerations : Boc (tert-butoxycarbonyl) protection of the amine group prevents unwanted side reactions during coupling .
Q. Which analytical techniques are prioritized for characterizing this compound, and what data benchmarks validate purity?
Post-synthesis characterization relies on:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorophenyl substitution pattern) and Boc group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
- LCMS : Verify molecular ion ([M+H]⁺) and detect impurities (e.g., de-Boc byproducts). A purity threshold of ≥95% is standard for biological assays .
- FT-IR : Carbamate C=O stretches near 1680–1720 cm⁻¹ confirm Boc retention .
Q. How does the tert-butyl ester group impact the compound’s physicochemical properties?
The tert-butyl ester:
- Enhances solubility in organic solvents (e.g., DCM, THF) during synthesis .
- Acts as a protecting group for the piperazine nitrogen, preventing undesired nucleophilic reactions .
- Introduces steric hindrance, influencing conformational flexibility and binding affinity in biological studies .
Advanced Questions
Q. How can computational methods optimize synthetic pathways and predict side reactions?
The ICReDD approach integrates quantum chemical calculations and experimental
- Reaction path search : Identifies transition states for key steps (e.g., Suzuki coupling oxidative addition) to predict regioselectivity .
- Machine learning : Analyzes historical reaction databases to recommend solvent/base combinations that minimize byproducts (e.g., deboronation in Suzuki steps) .
- Energy profiling : Compares hydrogenation pathways to prioritize catalysts reducing energy barriers (e.g., Pd/C vs. Raney Ni) .
Q. How should researchers resolve contradictions between spectroscopic data and expected structures?
Case study: If ¹H NMR shows unexpected splitting in the piperazine region:
Variable-temperature NMR : Assess dynamic rotational barriers; piperazine ring puckering may cause signal broadening .
X-ray crystallography : Resolve ambiguities by determining solid-state conformation (e.g., torsional angles between oxazolidinone and fluorophenyl groups) .
HSQC/HMBC correlations : Map long-range couplings to confirm connectivity, especially if oxidation or ring-opening occurs .
Q. What mechanistic insights guide the design of kinetic studies for hydrogenation steps?
- Substrate-catalyst interactions : DFT calculations reveal that electron-withdrawing groups (e.g., fluorine) on the phenyl ring increase adsorption affinity on Pd surfaces, accelerating hydrogenation .
- Rate-determining step : Pressure-dependent studies (1–10 atm H₂) identify H₂ dissociation or substrate binding as bottlenecks .
- Isotope labeling : Deuterium tracing distinguishes between partial (mono-hydrogenation) and complete reduction of heteroaromatic rings .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 120–125°C vs. 135–140°C):
- Potential causes : Polymorphism (confirmed via PXRD) or residual solvent (detected by TGA) .
- Resolution : Recrystallize from different solvents (e.g., EtOAc vs. hexane) and compare DSC thermograms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
